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molecular formula C8H6F3IO B2815393 3-Iodo-5-(trifluoromethyl)benzyl alcohol CAS No. 868167-58-2

3-Iodo-5-(trifluoromethyl)benzyl alcohol

Cat. No. B2815393
M. Wt: 302.035
InChI Key: SDEIKGNIPZOYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737295B2

Procedure details

[3-amino-5-(trifluoromethyl)phenyl]methanol (500 mg, 5.2 mmol) was suspended in CH2I2 (5 mL) and t-butyl nitrite (622 μL, 5.2 mmol) was added dropwise by syringe. The reaction was heated slowly to 100° C. and was maintained at this temperature for 30 minutes. The reaction was then cooled to room temperature, diluted with hexanes (50 mL), loaded on a silica gel column, and purified with 100% hexanes to 25% EtOAc/hexanes to afford [3-iodo-5-(trifluoromethyl)phenyl]methanol. Rf=0.19 (15% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 7.91 (s, 1H), 7.87 (s, 1H), 7.59 (s, 1H), 4.73 (d, J=4.9 Hz, 2H), 1.86 (t, J=5.6 Hz, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
622 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.N(OC(C)(C)C)=O.C(I)[I:22]>>[I:22][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)CO
Step Two
Name
Quantity
622 μL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(I)I
Step Four
Name
hexanes
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified with 100% hexanes to 25% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C(F)(F)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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